N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide
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Overview
Description
N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves the reaction of 3-chloro-1H-pyrazolo[4,3-c]pyridine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyrazolo[4,3-c]pyridine derivatives, oxidized or reduced forms of the compound, and hydrolyzed products .
Scientific Research Applications
N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a tool compound to study various biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide is unique due to its specific substitution pattern and the presence of the chloro and acetamide groups, which contribute to its distinct biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C8H7ClN4O |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
N-(3-chloro-2H-pyrazolo[4,3-c]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C8H7ClN4O/c1-4(14)11-7-2-6-5(3-10-7)8(9)13-12-6/h2-3H,1H3,(H,12,13)(H,10,11,14) |
InChI Key |
QIKLBXDURWAOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NNC(=C2C=N1)Cl |
Origin of Product |
United States |
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